3-((2S,3S)-3-amino-1-(4-chlorophenyl)butan-2-yl)benzonitrile

CB1 receptor inverse agonism chiral amine intermediate stereochemistry-activity relationship

3-((2S,3S)-3-Amino-1-(4-chlorophenyl)butan-2-yl)benzonitrile (CAS 732982-66-0, molecular formula C₁₇H₁₇ClN₂, MW 284.78) is a defined (S,S)-stereoisomer chiral amine intermediate that served as the penultimate building block in the manufacture of taranabant (MK-0364), a cannabinoid-1 (CB1) receptor inverse agonist advanced to Phase III clinical trials by Merck & Co. for obesity.

Molecular Formula C17H17ClN2
Molecular Weight 284.8 g/mol
CAS No. 732982-66-0
Cat. No. B3357464
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((2S,3S)-3-amino-1-(4-chlorophenyl)butan-2-yl)benzonitrile
CAS732982-66-0
Molecular FormulaC17H17ClN2
Molecular Weight284.8 g/mol
Structural Identifiers
SMILESCC(C(CC1=CC=C(C=C1)Cl)C2=CC=CC(=C2)C#N)N
InChIInChI=1S/C17H17ClN2/c1-12(20)17(10-13-5-7-16(18)8-6-13)15-4-2-3-14(9-15)11-19/h2-9,12,17H,10,20H2,1H3/t12-,17+/m0/s1
InChIKeyDUGNQLMMMIZIFR-YVEFUNNKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-((2S,3S)-3-Amino-1-(4-chlorophenyl)butan-2-yl)benzonitrile (CAS 732982-66-0): Procurement-Grade Chiral Amine Intermediate for CB1 Reverse Agonist Synthesis


3-((2S,3S)-3-Amino-1-(4-chlorophenyl)butan-2-yl)benzonitrile (CAS 732982-66-0, molecular formula C₁₇H₁₇ClN₂, MW 284.78) is a defined (S,S)-stereoisomer chiral amine intermediate that served as the penultimate building block in the manufacture of taranabant (MK-0364), a cannabinoid-1 (CB1) receptor inverse agonist advanced to Phase III clinical trials by Merck & Co. for obesity [1]. The compound bears two contiguous stereogenic centers with the (2S,3S) absolute configuration, which is the stereochemical series required to produce the pharmacologically active (1S,2S)-enantiomer of the final API [2]. Its primary utility lies in the direct, stereospecific coupling with 2-methyl-2-[5-(trifluoromethyl)pyridin-2-yloxy]propionic acid to afford chirally pure taranabant without post-coupling chiral resolution [3].

Why Generic or Racemic Substitution Fails for 3-((2S,3S)-3-Amino-1-(4-chlorophenyl)butan-2-yl)benzonitrile (CAS 732982-66-0)


The two contiguous chiral centers of this amine intermediate are not a peripheral specification but a functional determinant of the downstream API's pharmacological activity. The (S,S)-configuration produces a CB1R inverse agonist with an IC₅₀ of 0.3 nM, whereas the (R,R)-enantiomeric amine yields a final amide with approximately 57-fold weaker CB1R binding (IC₅₀ = 170 nM) [1]. Substituting the racemic amine (IIa) for this chirally pure (S,S)-amine (IIb) necessitates subsequent chiral HPLC resolution of the final API, which intrinsically discards ≥50% of material and adds a costly unit operation that was explicitly eliminated in the optimized manufacturing process [2]. Furthermore, process impurity characterization studies demonstrated that the identity and stereochemical integrity of the chiral amine side chain directly governs the nature and quantity of cyanuric chloride-derived impurities formed during the end-game coupling reaction; these impurities, if uncontrolled, can compromise enantiomeric excess upgrade and hinder API crystallization [3]. Therefore, generic or racemic substitution is not process-equivalent and introduces quantifiable risks to downstream yield, purity, and pharmacological reproducibility.

Quantitative Evidence Guide: Measurable Differentiation of CAS 732982-66-0 Against Closest Analogs and Alternative Intermediates


Stereochemistry-Dependent CB1R Potency: (S,S)-Amine vs. (R,R)-Amine in Final Amide Form

The stereochemistry of the amine intermediate directly dictates the CB1R binding potency of the downstream amide product. When the (S,S)-amine (CAS 732982-66-0) is coupled to the pyridine acid side chain, the resulting amide ((S,S)-17) exhibits a CB1R IC₅₀ of 3.0 ± 1.2 nM. In contrast, the (R,R)-amine-derived amide ((R,R)-18) shows a CB1R IC₅₀ of 170 ± 110 nM, representing an approximately 57-fold loss in potency [1]. This difference was measured under identical competitive binding assay conditions using [³H]CP-55,940 as the radioligand and human CB1R expressed in CHO cells.

CB1 receptor inverse agonism chiral amine intermediate stereochemistry-activity relationship taranabant synthesis

Process Efficiency: Chiral Amine (IIb) Direct Coupling vs. Racemic Amine (IIa) with Chiral Resolution

Two divergent synthetic strategies are documented for taranabant API production. Strategy A couples racemic amine (IIa) with the pyridine acid to produce racemic taranabant, which must then be resolved by preparative chiral HPLC — a step that discards 50% of material as the undesired enantiomer by theoretical mass balance [1]. Strategy B employs the chirally pure (S,S)-amine (IIb, CAS 732982-66-0) for direct condensation with the acid using cyanuric chloride/NMM, yielding the target (1S,2S)-enantiomer directly without a resolution step [1]. The elimination of chiral HPLC resolution removes a bottleneck unit operation, reduces solvent consumption, and theoretically doubles the material throughput from the coupling step.

asymmetric synthesis process chemistry chiral resolution elimination taranabant manufacturing

Free Base vs. Hydrochloride Salt: Effective Amine Content and Form Selection for Downstream Coupling

CAS 732982-66-0 is supplied as the free base form (MW 284.78) rather than the hydrochloride salt (CAS 610791-48-5, MW 321.24) or the trifluoroacetate salt (CAS 1002752-56-8, MW 398.81). The free base contains 100% active amine by stoichiometry, while the HCl salt contains 88.7% active amine (284.78/321.24) and the TFA salt contains 71.4% (284.78/398.81) [1]. In the optimized end-game coupling process, the chiral amine was specifically employed as its HCl salt for the cyanuric chloride-mediated coupling, requiring liberation of the free base in situ with N-methylmorpholine [2]. The free base form (CAS 732982-66-0) provides flexibility for direct use or in situ salt formation depending on the coupling protocol.

free base vs salt form amine intermediate procurement coupling reaction stoichiometry form selection

Commercial Purity Benchmarks: ≥98% Specification vs. Standard 95% Research Grade

Multiple commercial vendors supply CAS 732982-66-0 at differentiated purity tiers. ChemScene (Cat. CS-0000122) and LeYan (Cat. 1070218) specify purity at ≥98% , while AKSci (Cat. 9201CS) offers a 95% minimum purity grade at $1,888/250 mg . The 98% grade is relevant because the final API crystallization step in the Merck process relied on upgrading chiral purity from 94% ee to >98% ee; impurities in the chiral amine feed can propagate through to the coupling step and complicate both the ee upgrade and crystal growth [1]. Vendors also specify controlled storage conditions (sealed in dry, 2–8°C) to preserve amine integrity.

purity specification procurement grade chiral intermediate quality vendor comparison

Validated Multi-Kilogram Process Provenance at Merck Research Laboratories

CAS 732982-66-0 is not a theoretical intermediate; it was produced and consumed at multi-kilogram scale within Merck Research Laboratories' Department of Process Research to support preclinical and Phase I–III clinical supplies of taranabant [1]. An improved asymmetric synthesis, published in Organic Process Research & Development (2009), was specifically developed to address shortcomings of the earlier route (sodium azide use, lack of crystalline intermediates, reliance on proprietary catalyst) and was demonstrated suitable for large-scale implementation [2]. The end-game coupling of this chiral amine with the pyridine acid side chain was validated in a pilot plant setting, with full impurity characterization (Compounds A–D identified as cyanuric chloride adducts) [3]. By contrast, alternative intermediates such as the bromo alcohol (used in earlier-generation syntheses) or the racemic amine (IIa) were either not carried forward to scale or required additional resolution steps [1].

process validation scale-up provenance pharmaceutical intermediate taranabant manufacturing

Optimal Application Scenarios for Procuring 3-((2S,3S)-3-Amino-1-(4-chlorophenyl)butan-2-yl)benzonitrile (CAS 732982-66-0)


Stereospecific Synthesis of CB1R Inverse Agonist Lead Series via Direct Amide Coupling

This (S,S)-amine is the optimal intermediate for medicinal chemistry programs building structure-activity relationships around the acyclic CB1R inverse agonist scaffold exemplified by taranabant. Direct coupling of CAS 732982-66-0 with diverse carboxylic acid fragments enables rapid exploration of the acid-side SAR while preserving the pharmacologically critical (1S,2S)-stereochemistry. The J. Med. Chem. 2006 lead optimization campaign demonstrated that varying the acid moiety while holding the (S,S)-amine constant yielded compounds spanning CB1R IC₅₀ values from 0.3 nM (compound 48, taranabant) to 170 nM (R,R-enantiomer), with CB2R selectivity ratios ranging from ~260-fold to >1,000-fold [1]. Procuring this chiral amine as a pre-qualified building block eliminates the need for in-house asymmetric synthesis of the amine fragment, accelerating SAR exploration.

Process Development and Scale-Up of Enantiomerically Pure CB1R Antagonist API

For CROs, CDMOs, or internal process chemistry groups tasked with developing a scalable route to a CB1R-targeting API, CAS 732982-66-0 represents the most thoroughly characterized chiral amine intermediate in this chemical series. The end-game coupling with cyanuric chloride was validated at pilot plant scale, and the full impurity profile (Compounds A–D plus des-cyano analog) has been structurally elucidated with HPLC/UV/ESI-MS methods already developed [2]. The OPRD 2009 route provides a documented starting point for further process optimization, and the 98% purity grade available from commercial vendors aligns with the chiral purity specification (>98% ee) required for the final API crystallization [3]. This significantly reduces the analytical method development burden and impurity qualification work required for CMC regulatory submissions.

Reference Standard Procurement for Chiral Purity Method Development and Impurity Tracking

CAS 732982-66-0 at ≥98% purity serves as a qualified reference standard for developing chiral HPLC or SFC methods to monitor enantiomeric purity in both the amine intermediate and the final API. The process impurity paper by Frey et al. (2009) established that impurities in the chiral amine side chain propagate into distinct cyanuric chloride adducts (Compounds A–D) that can be resolved by reversed-phase HPLC and identified by ESI-MS [2]. Purchasing this compound as a characterized reference material enables direct method development against a known retention time and mass spectral signature, critical for ICH Q3A-compliant impurity profiling in late-stage development.

Academic or Industrial CB1 Receptor Pharmacology Using Pre-Coupled Tool Compounds

For pharmacology laboratories investigating CB1 receptor signaling without in-house synthetic chemistry capabilities, CAS 732982-66-0 can be procured for coupling to commercially available carboxylic acids to generate tool compounds. The well-characterized SAR framework from the Merck discovery program provides a rational basis for designing new analogs: the (S,S)-stereochemistry of this amine is the pharmacophoric scaffold that delivered sub-nanomolar CB1R affinity in taranabant (Ki = 0.13 nM for human CB1R, ~900-fold selective over CB2R) [4]. Procurement of the pre-formed chiral amine eliminates the most synthetically challenging step — establishing the two contiguous stereocenters — enabling biology-driven laboratories to focus on acid fragment diversification.

Quote Request

Request a Quote for 3-((2S,3S)-3-amino-1-(4-chlorophenyl)butan-2-yl)benzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.